7-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-YL)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-A]pyridine-8-carbonitrile
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Overview
Description
7-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-YL)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-A]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-YL)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-A]pyridine-8-carbonitrile typically involves multi-step organic reactions. Common starting materials might include ethoxyphenol, furan, and thiazolopyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds in the thiazolopyridine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research might focus on its interactions with specific biological targets.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological pathways makes it a candidate for drug development, particularly in treating diseases like cancer or bacterial infections.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. It might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
7-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-YL)-3-hydroxy-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-A]pyridine-8-carbonitrile: shares similarities with other thiazolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure might confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
7-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C20H18N2O5S/c1-2-26-16-8-12(5-6-15(16)23)13-9-18(24)22-19(14(13)10-21)28-11-20(22,25)17-4-3-7-27-17/h3-8,13,23,25H,2,9,11H2,1H3 |
InChI Key |
JSMNASGVINYDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=CO4)O)O |
Origin of Product |
United States |
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